molecular formula C20H24N2O9 B8115812 Ald-benzoylamide-PEG3-CH2 NHS ester

Ald-benzoylamide-PEG3-CH2 NHS ester

Cat. No.: B8115812
M. Wt: 436.4 g/mol
InChI Key: UFVLXXPEHWNBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-benzoylamide-PEG3-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound has a unique structure that includes a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments and reduces potential immunogenicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzoylamide-PEG3-CH2 NHS ester typically involves the reaction of an aldehyde-functionalized PEG with an amine-containing benzoylamide under mild conditions. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG3-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to modify proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction typically requires mild conditions, such as a pH of 7-8 and room temperature, to ensure the stability of the NHS ester and the target biomolecule. Common reagents include primary amines, buffers like phosphate-buffered saline (PBS), and coupling agents like DCC .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, where the this compound is covalently attached to the target biomolecule .

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG3-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine on the target biomolecule. This reaction forms a stable amide linkage, which can enhance the stability, solubility, and pharmacokinetic properties of the modified biomolecule. The PEG linker also helps to reduce immunogenicity and improve the overall biocompatibility of the conjugate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-benzoylamide-PEG3-CH2 NHS ester is unique due to its optimal PEG linker length, which balances solubility, stability, and biocompatibility. This makes it a versatile and widely used compound in various research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O9/c23-13-15-1-3-16(4-2-15)20(27)21-7-8-28-9-10-29-11-12-30-14-19(26)31-22-17(24)5-6-18(22)25/h1-4,13H,5-12,14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVLXXPEHWNBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.